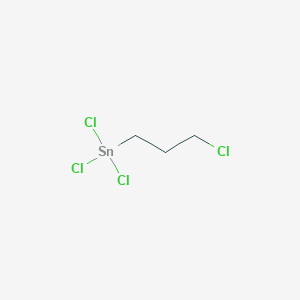
Trichloro(3-chloropropyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichloro(3-chloropropyl)stannane is an organotin compound with the molecular formula C3H6Cl4Sn It is a derivative of stannane, where three chlorine atoms and one 3-chloropropyl group are attached to the tin atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trichloro(3-chloropropyl)stannane can be synthesized through the reaction of stannane with 3-chloropropyl chloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the tin-chlorine bonds. The reaction can be represented as follows:
SnH4+ClCH2CH2CH2Cl→Sn(Cl)3CH2CH2CH2Cl+HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Trichloro(3-chloropropyl)stannane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alkyl or aryl groups.
Reduction Reactions: The compound can be reduced to form lower oxidation state tin compounds.
Oxidation Reactions: It can be oxidized to form higher oxidation state tin compounds.
Common Reagents and Conditions
Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products
Substitution: Formation of organotin compounds with different organic groups.
Reduction: Formation of di- or mono-chloropropylstannane.
Oxidation: Formation of tin oxides or other higher oxidation state tin compounds.
Aplicaciones Científicas De Investigación
Trichloro(3-chloropropyl)stannane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organotin compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of trichloro(3-chloropropyl)stannane involves its interaction with molecular targets through its tin center. The compound can form coordination complexes with various ligands, influencing biochemical pathways and cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Trichloro(3-chloropropyl)silane: Similar structure but with silicon instead of tin.
Methyltrichlorosilane: Contains a methyl group instead of a 3-chloropropyl group.
Tetrachlorostannane: Contains four chlorine atoms attached to the tin atom.
Uniqueness
Trichloro(3-chloropropyl)stannane is unique due to the presence of both tin and a 3-chloropropyl group, which imparts distinct chemical properties and reactivity compared to its silicon analogs and other organotin compounds. This uniqueness makes it valuable for specific applications in synthesis and industrial processes.
Propiedades
Número CAS |
67039-22-9 |
|---|---|
Fórmula molecular |
C3H6Cl4Sn |
Peso molecular |
302.6 g/mol |
Nombre IUPAC |
trichloro(3-chloropropyl)stannane |
InChI |
InChI=1S/C3H6Cl.3ClH.Sn/c1-2-3-4;;;;/h1-3H2;3*1H;/q;;;;+3/p-3 |
Clave InChI |
UFPAFTIYEMLWPX-UHFFFAOYSA-K |
SMILES canónico |
C(CCl)C[Sn](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



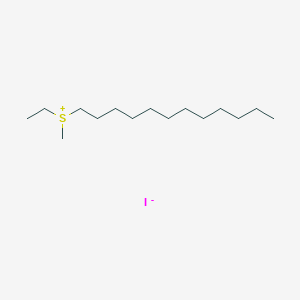
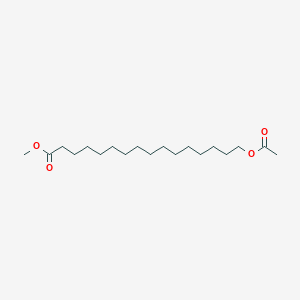


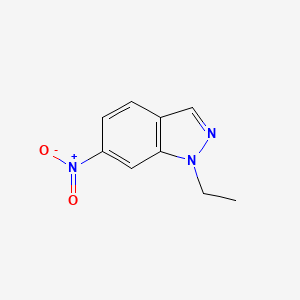
![[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14475835.png)
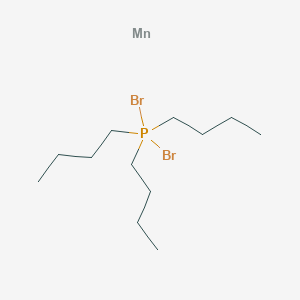

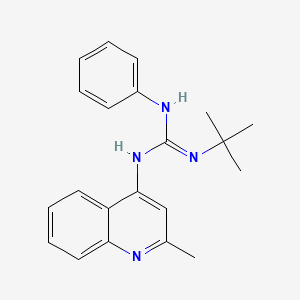

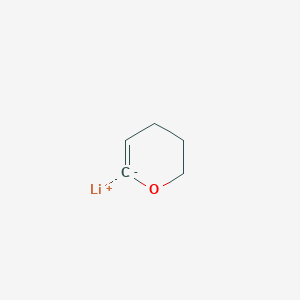
![(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-hydroxyethanesulfonic acid](/img/structure/B14475883.png)
![2-[Methyl(phenyl)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14475889.png)
